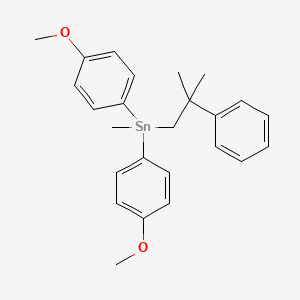
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. This compound is notable for its unique structure, which includes two 4-methoxyphenyl groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to the tin atom. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane typically involves the reaction of organotin halides with appropriate organic reagents. One common method is the reaction of trimethyltin chloride with 4-methoxyphenylmagnesium bromide, followed by the addition of 2-methyl-2-phenylpropyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The compound can participate in nucleophilic substitution reactions, where the organic groups attached to tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved often include coordination chemistry and organometallic mechanisms, where the tin atom plays a central role in mediating reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of tin.
Bis(2-methoxyphenyl)phosphine: Another organophosphorus compound with similar organic groups.
Dimethoxytrityl (DMT): Used as a protecting group in organic synthesis, particularly in nucleoside chemistry.
Uniqueness
The presence of the tin atom allows for unique coordination chemistry and catalytic properties not observed in similar organophosphorus compounds .
Propriétés
Numéro CAS |
78599-88-9 |
|---|---|
Formule moléculaire |
C25H30O2Sn |
Poids moléculaire |
481.2 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl)-methyl-(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/C10H13.2C7H7O.CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-8-7-5-3-2-4-6-7;;/h4-8H,1H2,2-3H3;2*3-6H,1H3;1H3; |
Clé InChI |
GVJSWAJHJGLSQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C[Sn](C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



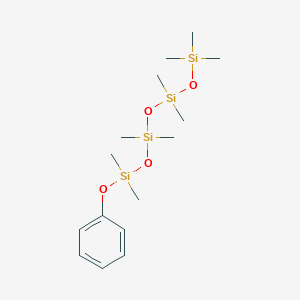

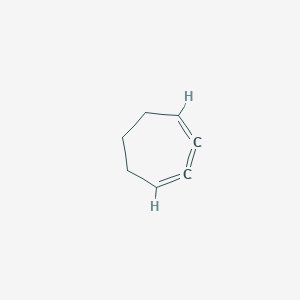
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)

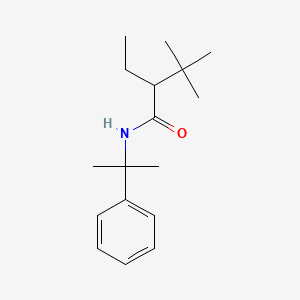


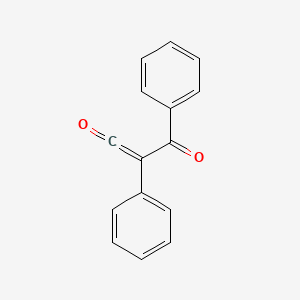

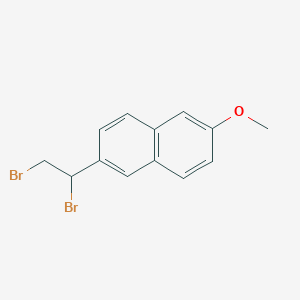
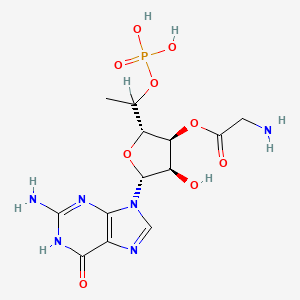
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
